Regulatory-Grade Purity and Characterization for Indacaterol Impurity Profiling
5-Acetyl-8-(phenylmethoxy)quinoline, designated as Indacaterol Impurity 5, is supplied with comprehensive characterization data including HPLC, MS, and NMR spectra compliant with regulatory guidelines (ICH) [1]. Multiple vendors report minimum purity specifications of 95% by HPLC, with some offering >98% (HPLC) . This level of characterization directly supports Abbreviated New Drug Application (ANDA) analytical method development and validation, differentiating it from generic research-grade quinoline derivatives that lack such regulatory-compliant documentation [1].
| Evidence Dimension | Regulatory-Compliant Characterization Data Package |
|---|---|
| Target Compound Data | Supplied with HPLC, MS, NMR; purity ≥95% (HPLC); traceability to pharmacopeial standards (USP/EP) available [1] |
| Comparator Or Baseline | Generic 8-benzyloxyquinoline or 5-acetylquinoline: Typically provided with certificate of analysis only; limited or no impurity profiling data; no traceability to pharmacopeial standards |
| Quantified Difference | Presence vs. absence of full regulatory-compliant characterization package enabling direct ANDA/QC use |
| Conditions | Vendor technical specifications; ICH Q3A/Q3B impurity guidelines context |
Why This Matters
For pharmaceutical QC/ANDA applications, procurement of a reference standard with pre-validated, regulatory-compliant analytical data eliminates the need for costly in-house characterization and reduces regulatory submission risk.
- [1] SynZeal. Indacaterol Impurity 5 (SZ-I038012). View Source
